1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a synthetic organic compound. It belongs to the class of sulfonyl piperazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 4-(3,4-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), ammonia (NH3)
Major Products
Oxidation: Hydroxyl or carboxyl derivatives
Reduction: Sulfide or thiol derivatives
Substitution: Amino, thiol, or alkoxy derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine would depend on its specific biological target. Generally, sulfonyl piperazines can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenylsulfonyl)-4-(3,4-dimethylphenyl)piperazine
- 1-(3,4-Dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
- 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-phenylpiperazine
Uniqueness
1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is unique due to the presence of both dichloro and methoxy substituents on the benzenesulfonyl group, which can influence its chemical reactivity and biological activity. The dimethylphenyl group on the piperazine ring also contributes to its distinct properties.
Properties
Molecular Formula |
C19H22Cl2N2O3S |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-15(12-14(13)2)22-8-10-23(11-9-22)27(24,25)17-7-6-16(20)18(21)19(17)26-3/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
HUYYBULLJILDCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.